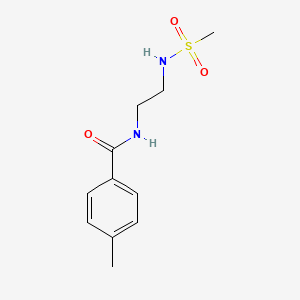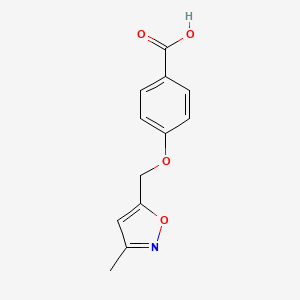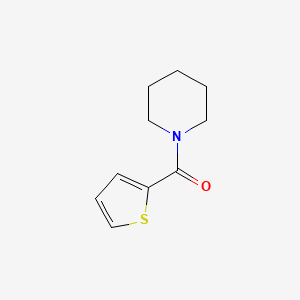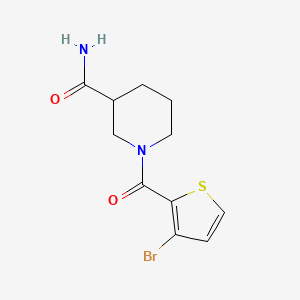
1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide is a compound with the molecular formula C11H13BrN2O2S and a molecular weight of 317.2 g/mol . This compound features a bromothiophene moiety attached to a piperidine ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Bromothiophene Moiety: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromophenyl)carbonylpiperidine-2-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(2-Cyanoethyl)piperidine-3-carboxylic acid: Similar piperidine core but with a cyanoethyl group.
1-carbamoyl-piperidine-4-carboxylic acid: Similar piperidine core but with different substituents.
Uniqueness
1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H13BrN2O2S |
|---|---|
Peso molecular |
317.20 g/mol |
Nombre IUPAC |
1-(3-bromothiophene-2-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2S/c12-8-3-5-17-9(8)11(16)14-4-1-2-7(6-14)10(13)15/h3,5,7H,1-2,4,6H2,(H2,13,15) |
Clave InChI |
FXABJKIPSUWWMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=C(C=CS2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
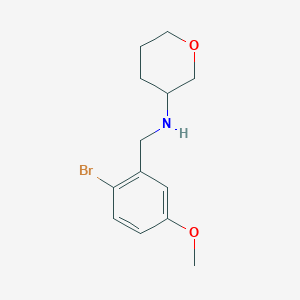
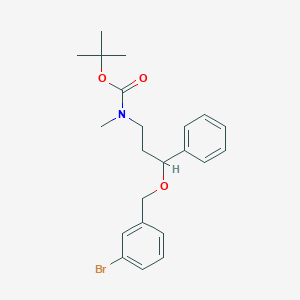
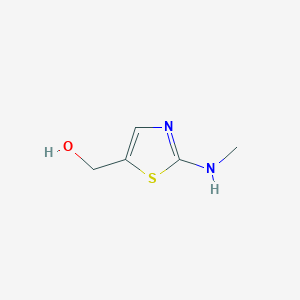
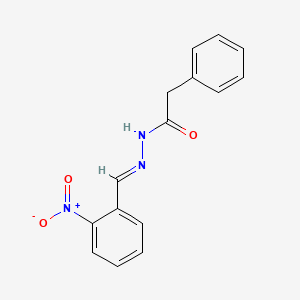
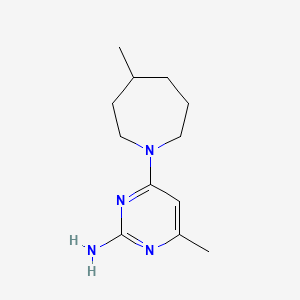
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)

